molecular formula C7H13BrO2 B1652954 Methyl 2-bromo-3,3-dimethylbutanoate CAS No. 16495-40-2

Methyl 2-bromo-3,3-dimethylbutanoate

Cat. No.: B1652954
CAS No.: 16495-40-2
M. Wt: 209.08 g/mol
InChI Key: OLCDNKISRYJVQH-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,3-dimethylbutanoate is an organic compound with the molecular formula C7H13BrO2. It is a brominated ester, commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by a bromine atom attached to the second carbon of a butanoate ester, with two methyl groups on the third carbon, making it a highly branched molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3,3-dimethylbutanoate can be synthesized through various methods. One common approach involves the bromination of 3,3-dimethylbutanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light to facilitate the bromination process. The esterification step involves the use of an acid catalyst, such as sulfuric acid (H2SO4), to promote the reaction between the carboxylic acid and methanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, allows for the large-scale synthesis of this compound. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3,3-dimethylbutanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2R), leading to the formation of different substituted products.

    Reduction: The compound can be reduced to form the corresponding alcohol, methyl 3,3-dimethylbutanol, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Although less common, the ester group can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the reaction temperature ranging from room temperature to reflux conditions.

    Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere to prevent moisture interference.

    Oxidation: Performed in aqueous or organic solvents, often under acidic or basic conditions, depending on the oxidizing agent used.

Major Products

    Nucleophilic Substitution: Substituted esters, such as methyl 2-hydroxy-3,3-dimethylbutanoate or methyl 2-amino-3,3-dimethylbutanoate.

    Reduction: Methyl 3,3-dimethylbutanol.

    Oxidation: 3,3-Dimethylbutanoic acid or other oxidized derivatives.

Scientific Research Applications

Methyl 2-bromo-3,3-dimethylbutanoate has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

    Medicinal Chemistry: Employed in the development of new drug candidates, particularly in the synthesis of molecules with potential therapeutic effects.

    Biological Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways, as it can serve as a substrate or inhibitor in biochemical assays.

    Industrial Applications: Applied in the production of specialty chemicals and materials, such as polymers and resins, due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,3-dimethylbutanoate primarily involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to participate in various chemical transformations. The ester group can undergo hydrolysis or transesterification, leading to the formation of different products. Additionally, the compound’s branched structure and steric hindrance influence its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Methyl 2-bromo-3,3-dimethylbutanoate can be compared with other similar compounds, such as:

    Methyl 2-bromo-2-methylpropanoate: A less branched analog with a similar brominated ester structure but different reactivity due to the absence of additional methyl groups.

    Ethyl 2-bromo-3,3-dimethylbutanoate: An ester with an ethyl group instead of a methyl group, leading to variations in physical properties and reactivity.

    Methyl 2-chloro-3,3-dimethylbutanoate: A chlorinated analog with different reactivity and applications due to the presence of a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific combination of a bromine atom and a highly branched ester structure, which imparts distinct reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

methyl 2-bromo-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-7(2,3)5(8)6(9)10-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCDNKISRYJVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50524246
Record name Methyl 2-bromo-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16495-40-2
Record name Methyl 2-bromo-3,3-dimethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50524246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-3,3-dimethylbutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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